molecular formula C10H14ClN B1590405 (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride CAS No. 32908-40-0

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B1590405
CAS No.: 32908-40-0
M. Wt: 183.68 g/mol
InChI Key: DETWFIUAXSWCIK-HNCPQSOCSA-N
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Description

®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of tetrahydronaphthalene, featuring an amine group attached to the first carbon of the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a hydrogenation reactor where the nitro compound is reduced in the presence of a palladium or platinum catalyst under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The nitro precursor can be reduced to form the amine.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: The primary amine.

    Substitution: N-substituted tetrahydronaphthalenes.

Scientific Research Applications

Chemistry: ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can interact with biological targets.

Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the ®-configuration, which may affect its biological activity.

    1-Naphthylamine: An aromatic amine with different reactivity and applications.

    2-Naphthylamine: Another aromatic amine with distinct properties.

Uniqueness: ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall reactivity. This stereochemistry can lead to different pharmacological profiles compared to its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWFIUAXSWCIK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510409
Record name (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32908-40-0
Record name (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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